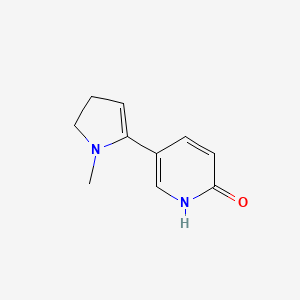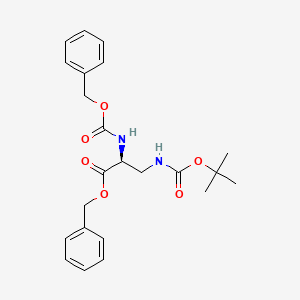
3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pinacol boronic esters, which could be related to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation .
Molecular Structure Analysis
The molecular formula of “3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester” is C17H26BNO4 . Its average mass is 319.204 Da and its monoisotopic mass is 319.195496 Da .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester” include a density of 1.1±0.1 g/cm3, a boiling point of 387.0±25.0 °C at 760 mmHg, and a flash point of 187.8±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Peptide Conjugation
The compound is used in the synthesis of peptide conjugates. These conjugates have been widely investigated for their influence on the peptide secondary structure and the ferrocene redox properties .
Redox Properties Investigation
The compound is used in the investigation of redox properties. Specifically, the orientation of the carbonyl groups in the peptide helix yields a macrodipole with the positive pole on the N-terminal amino acid and the negative pole on the C-terminal amino acid .
Electrochemical and Optical Probes
The compound is used in the development of electrochemical and optical probes. The two terminal ferrocene groups, bound to the same peptide chain, make it possible to study the end-to-end effects of the positive charges produced by single and double oxidations .
Modulation of Ferrocene-Ferrocene Interactions
The compound is used in the modulation of ferrocene-ferrocene interactions. Specifically, the presence of ferrocene redox “antennas” on peptide scaffolds allows for a modulation of their electronic properties .
Suzuki-Miyaura Coupling
The compound is used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon-carbon bond forming reaction .
Protodeboronation of Pinacol Boronic Esters
The compound is used in the protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .
Propriétés
IUPAC Name |
benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJSHTUXTOKIBY-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747416 |
Source


|
| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-L-Dap(Boc)-Obn | |
CAS RN |
239785-37-6 |
Source


|
| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

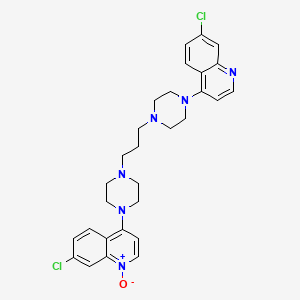


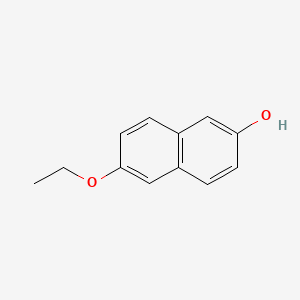
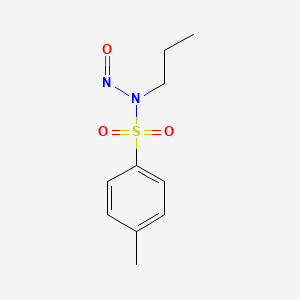

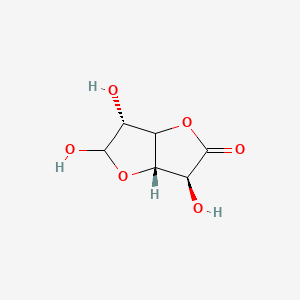
![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)
